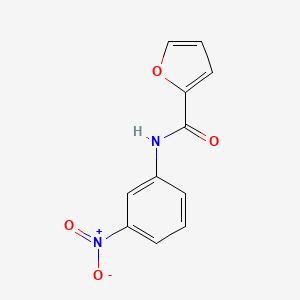

N-(3-nitrophenyl)furan-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-nitrophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c14-11(10-5-2-6-17-10)12-8-3-1-4-9(7-8)13(15)16/h1-7H,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVIUHCZEVLDNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336281 | |

| Record name | N-(3-nitrophenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52109-85-0 | |

| Record name | N-(3-nitrophenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52109-85-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N 3 Nitrophenyl Furan 2 Carboxamide

Recrystallization and Crystallization

Recrystallization is a primary method for purifying solid organic compounds like amides. researchgate.net The choice of solvent is critical and is determined by the solubility profile of the compound—ideally, high solubility at elevated temperatures and low solubility at room or cooler temperatures. For furan-2-carboxamide analogs, several solvent systems have proven effective:

Single Solvents: Hot ethanol, acetone, or acetonitrile (B52724) are frequently used for recrystallization. mdpi.comresearchgate.net

Solvent Mixtures: An ethanol/dimethylformamide (DMF) mixture has been used to obtain high-quality crystals of complex sulfonamide-furan derivatives. wpmucdn.com

Slow Evaporation: High-quality crystals suitable for X-ray diffraction can often be obtained by the slow evaporation of a solvent from a saturated solution. Solvents like acetonitrile and ethyl acetate (B1210297) have been successfully used for this purpose with related nitrophenyl amides. nih.govresearchgate.net

Column Chromatography

Column chromatography is a versatile and widely used technique for the purification of amide compounds from complex reaction mixtures. wpmucdn.com The separation is based on the differential partitioning of the mixture's components between a stationary phase and a mobile phase.

Normal-Phase Chromatography: This is the most common mode, typically using a polar stationary phase like silica (B1680970) gel. The mobile phase (eluent) is a non-polar solvent or a mixture of solvents. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.

Reversed-Phase Chromatography: For highly polar amides, reversed-phase chromatography, which uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., methanol/water or acetonitrile/water mixtures), can be more effective. biotage.com

The table below details various column chromatography conditions used for the purification of furan-2-carboxamide analogs.

| Stationary Phase | Mobile Phase (Eluent) | Compound Class Purified | Reference |

| Silica Gel | Hexane-Ethyl Acetate (7:3) | Furan-2-carboxamide | nih.gov |

| Silica Gel | Dichloromethane-Hexanes (gradient) | Nitrophenol derivatives | wpmucdn.com |

| Silica Gel | Ethyl Acetate-Dichloromethane (gradient) | Amide products | rsc.org |

| C18 Silica | Methanol-Water (gradient) | Polar amide mixture | biotage.com |

Advanced Structural Elucidation and Spectroscopic Characterization of N 3 Nitrophenyl Furan 2 Carboxamide

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular formula for N-(3-nitrophenyl)furan-2-carboxamide is C₁₁H₈N₂O₄, which corresponds to a monoisotopic mass of 232.0484 Da. uni.lu

While specific experimental mass spectra for this compound are not detailed in the available literature, a theoretical fragmentation pattern can be predicted based on the behavior of its constituent functional groups: amides, aromatic rings, and nitro compounds. libretexts.orgimreblank.ch Upon ionization in a mass spectrometer, the molecular ion [M]⁺ would be observed at m/z 232.

Key predicted fragmentation pathways would likely include:

Alpha-cleavage adjacent to the carbonyl group, a common pathway for amides. libretexts.org This could lead to the cleavage of the C-N bond or the bond between the carbonyl carbon and the furan (B31954) ring.

Cleavage resulting in the formation of a furanoyl cation (m/z 95) or a 3-nitrophenylaminyl radical.

Loss of the nitro group (-NO₂) as a neutral fragment, resulting in a peak at [M-46]⁺.

Fragmentation of the furan ring, which typically involves the loss of CO and C₂H₂. imreblank.ch

Cleavage of the amide bond can produce ions corresponding to the 3-nitroaniline (B104315) moiety (m/z 138) or the furan-2-carboxamide moiety.

The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z (mass/charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 233.05568 | 147.6 |

| [M+Na]⁺ | 255.03762 | 153.6 |

| [M-H]⁻ | 231.04112 | 155.3 |

| [M+K]⁺ | 271.01156 | 148.7 |

Data sourced from PubChemLite. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound has not been detailed in the surveyed literature, extensive studies on closely related compounds provide significant insight into its likely solid-state characteristics. For instance, the isomeric compound N-(2-nitrophenyl)furan-2-carboxamide crystallizes in the monoclinic P2₁/c space group. nih.goviucr.org Similarly, N-(3-nitrophenyl)cinnamamide, which also contains the N-(3-nitrophenyl)amide moiety, crystallizes in the monoclinic P2₁/n space group. mdpi.com Based on these related structures, it is probable that this compound also crystallizes in a monoclinic system.

The crystal data for the closely related N-(2-nitrophenyl)furan-2-carboxamide is provided below for comparative purposes.

Table 2: Crystal Data for the Related Compound N-(2-nitrophenyl)furan-2-carboxamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₈N₂O₄ |

| Molecular Weight | 232.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.0380 (5) |

| b (Å) | 12.8072 (9) |

| c (Å) | 11.3701 (9) |

| β (°) | 97.819 (6) |

| Volume (ų) | 1015.34 (13) |

| Z | 4 |

Data sourced from Acta Crystallographica Section E. nih.gov

For N-(3-nitrophenyl)cinnamamide, the angle between the planes of the phenyl ring and the nitro-substituted ring is 6.66 (3)°, indicating a relatively planar molecule. mdpi.com In another related structure, 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide, the dihedral angle between the furan and benzene (B151609) rings is 66.8 (1)°. nih.gov For this compound, the dihedral angle between the furan and nitrophenyl rings would be a key determinant of its molecular shape, influencing both crystal packing and biological activity. The nitro group itself is typically twisted slightly out of the plane of the benzene ring. nih.gov

Table 3: Dihedral Angles in N-(2-nitrophenyl)furan-2-carboxamide

| Description | Angle (°) |

|---|---|

| Phenyl Ring vs. Central Amide Plane | 2.68 (5) |

| Furan Ring vs. Central Amide Plane | 7.03 (4) |

| Phenyl Ring vs. Furan Ring | 9.71 (5) |

| Nitro Group vs. Benzene Ring | 10.15 (5) |

Data sourced from Acta Crystallographica Section E. nih.gov

The packing of molecules in a crystal lattice is governed by a network of intermolecular forces. For this compound, these interactions would primarily consist of hydrogen bonds and π-π stacking. rsc.orgnih.gov

Hydrogen Bonding: The amide group (N-H) serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the oxygens of the nitro group are potential acceptors. In related structures like N-(2-nitrophenyl)furan-2-carboxamide, molecules are linked by weak C-H···O interactions, forming helical chains. nih.goviucr.org In N-(3-nitrophenyl)cinnamamide, the crystal packing is stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds. mdpi.com Similar interactions are expected to be crucial in the supramolecular assembly of this compound.

π-π Stacking: The presence of two aromatic systems (the furan and nitrophenyl rings) allows for π-π stacking interactions, which are critical for stabilizing the crystal structure. nih.govnih.gov These interactions involve the overlap of the π-orbitals of adjacent aromatic rings. In related pyridine (B92270) carboxamides, π-stacking leads to the formation of close-packed layers of planar molecules. nih.govresearchgate.net The degree of planarity and the specific dihedral angles of this compound would dictate the geometry and strength of these stacking interactions. The cooperation between hydrogen bonding and π-π stacking is often essential for creating a stable, three-dimensional crystalline network. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org The spectrum provides information about the electronic structure, particularly in molecules with chromophores such as conjugated π-systems. tanta.edu.eg

This compound contains several chromophores: the furan ring, the nitrophenyl group, and the carboxamide linkage. These groups give rise to characteristic electronic transitions:

π → π* Transitions: These high-energy transitions occur in the conjugated systems of the furan and nitrophenyl rings. libretexts.org The extended conjugation across the amide bridge can lead to absorption at longer wavelengths (a bathochromic or red shift).

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen of the carbonyl group, the nitrogen of the amide, or the oxygens of the nitro group) to an anti-bonding π* orbital. libretexts.org These are typically lower in energy (occur at longer wavelengths) and have lower intensity compared to π → π* transitions. tanta.edu.eg

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the UV region (200-400 nm) corresponding to these transitions. libretexts.org The presence of the nitro group, a strong electron-withdrawing group, is known to significantly influence the electronic transitions and can cause a red shift in the absorption maxima. researchgate.net The polarity of the solvent can also affect the position of the absorption bands; n → π* transitions often exhibit a blue shift (hypsochromic shift) with increasing solvent polarity, while π → π* transitions may show a red shift. tanta.edu.eg

Computational Chemistry and Theoretical Investigations of N 3 Nitrophenyl Furan 2 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic properties of molecules.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common practice to optimize the molecular geometry of compounds to understand their structural parameters.

However, specific peer-reviewed studies detailing DFT calculations for the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles of N-(3-nitrophenyl)furan-2-carboxamide, were not found in the available literature. Such a study would typically be performed using a functional like B3LYP with a basis set such as 6-31G(d,p) to yield the ground-state optimized structure of the molecule. For comparison, a study on the related isomer, N-(2-nitrophenyl)furan-2-carboxamide, determined that the benzene (B151609) and furan (B31954) rings are rotated from the central fragment's mean plane by 2.68 (5)° and 7.03 (4)°, respectively, with the nitro group forming a dihedral angle of 10.15 (5)° with its adjacent benzene ring. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability.

A detailed HOMO-LUMO analysis for this compound, including the energy gap (ΔE) and the visualization of the orbital distributions, is not available in published research. Theoretical studies on similar aromatic nitro compounds often show that the HOMO is typically located over the electron-rich parts of the molecule, while the LUMO is concentrated around the electron-withdrawing nitro group, indicating the sites for electrophilic and nucleophilic attack, respectively. mdpi.com

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. It illustrates the charge distribution and is valuable for predicting how a molecule will interact with other species.

Specific MEP surface analysis for this compound has not been reported. In general MEP analyses of related molecules, negative potential regions (typically colored red) are localized on electronegative atoms like oxygen and are indicative of sites for electrophilic attack. Positive regions (colored blue) highlight areas prone to nucleophilic attack. For this molecule, negative potentials would be expected around the carbonyl and nitro group oxygen atoms.

Conformational Analysis and Energy Landscape Studies

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. Understanding the energy landscape helps to identify the most stable conformations that the molecule is likely to adopt.

There are no specific studies on the conformational analysis or the complete energy landscape of this compound found in the scientific literature. Such an investigation would reveal the rotational barriers around the amide bond and the bonds connecting the phenyl and furan rings, providing insight into the molecule's flexibility and preferred three-dimensional shape.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug design to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme.

Prediction of Binding Modes and Affinities with Biological Macromolecules

While various furan-2-carboxamide derivatives have been subjected to molecular docking studies to explore their potential as inhibitors for targets like the LasR protein in Pseudomonas aeruginosa or VEGFR-2 in cancer therapy, specific molecular docking simulations for this compound against any biological macromolecule are not documented in the available research. mdpi.comnih.gov Such simulations would provide predictions of binding affinity (e.g., docking score in kcal/mol) and detail the specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-target complex.

Identification of Key Interacting Residues and Binding Pockets (e.g., Tubulin binding)

Computational modeling, particularly molecular docking, is a crucial tool for predicting how a ligand like this compound might interact with a biological target. Tubulin, a protein essential for microtubule formation and a key target in cancer therapy, presents a well-studied example. While direct studies on this compound's binding to tubulin are not extensively detailed in the provided results, the binding mechanisms of structurally similar compounds, such as pyrrole-based carboxamides, offer significant insights into potential interactions. nih.govmdpi.com

These related compounds are known to target the colchicine-binding site on tubulin. nih.govmdpi.com This site is a known pocket for a wide variety of small molecules that interfere with microtubule dynamics. nih.gov Molecular docking studies of other novel inhibitors have identified specific amino acid residues within this pocket that are critical for binding. For instance, in the case of certain pyrrole-based inhibitors, hydrogen bonds were formed with residues such as Threonine (THR) 179, Lysine (LYS) 254, and Asparagine (ASN) 101. nih.gov The binding of these compounds to the colchicine (B1669291) site often involves interactions with the T7 loop in the β-chain of tubulin, which prevents the conformational changes necessary for polymerization. mdpi.com

Given the structural components of this compound—a furan ring, an amide linker, and a nitrophenyl group—it is plausible that it could also fit within the colchicine binding pocket. The furan and phenyl rings could engage in hydrophobic interactions, while the amide and nitro groups could act as hydrogen bond donors and acceptors with key residues. A comprehensive computational analysis identified 27 distinct binding sites on tubulin, highlighting the complexity of its interactions and the potential for discovering new modulators. nih.gov The identification of specific interacting residues for this compound would require dedicated molecular dynamics simulations to analyze its effects on the tubulin structure upon binding. mdpi.com

Table 1: Potential Interacting Residues in Tubulin's Colchicine Binding Site for Carboxamide Analogs

| Interacting Residue | Type of Interaction | Reference Chain |

|---|---|---|

| ASN 101 | Hydrogen Bond | A-chain |

| THR 179 | Hydrogen Bond | B-chain |

| LYS 254 | Hydrogen Bond | B-chain |

| THR 353 | Hydrogen Bond | B-chain |

Data derived from studies on analogous compounds binding to the tubulin colchicine site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used in drug design to correlate the chemical structure of compounds with their biological activity. ijnrd.org This approach allows for the prediction of the activity of new, unsynthesized molecules, thereby saving costs and time in the development of new drugs or materials. nih.gov For a series of this compound analogs, a QSAR study would involve generating mathematical models that relate molecular descriptors to a specific biological response, such as anticancer activity. researchgate.net

The process of building a QSAR model involves several key steps: nih.gov

Dataset Preparation: A set of this compound analogs with known biological activities is selected.

Descriptor Calculation: Various physicochemical and structural properties (descriptors) are calculated for each molecule. These can include lipophilic parameters (like logP), electronic parameters, steric factors, and topological indices. ijnrd.orgnih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced nonlinear methods like Partial Least Squares Support Vector Machine (PLS-LS-SVM), are used to create a mathematical relationship between the descriptors and the biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external sets of compounds. nih.gov

For example, 3D-QSAR studies on other carboxamide derivatives, such as piperazine-carboxamides, have successfully created predictive models to design new inhibitors. researchgate.net These models generate contour maps that indicate where steric bulk, or electropositive/negative groups might enhance or decrease activity, guiding the synthesis of more potent analogs. researchgate.net Descriptors related to molecular size, branching, aromaticity, and polarizability have been shown to be important for the activity of similar inhibitor classes. nih.gov A QSAR study on this compound analogs could thus provide crucial insights for optimizing their structure to enhance a desired biological effect. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contacts can be identified. nih.gov Red areas on the dnorm map indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts. nih.gov

For compounds structurally related to this compound, Hirshfeld analysis reveals the dominant forces in their crystal packing. In a similar molecule containing a furan ring and a (3-nitrophenyl)sulfonyl group, the most significant contributions to the crystal packing were from O···H/H···O (40.1%), H···H (27.5%), and C···H/H···C (12.4%) interactions. nih.gov For N-(2-nitrophenyl)maleimide, another related structure, H···O/O···H interactions were also paramount, contributing 54.7% to the total Hirshfeld surface. nih.govdoaj.org

These findings suggest that for this compound, hydrogen bonds involving the oxygen atoms of the nitro and carboxamide groups, as well as the amide hydrogen, are likely to be the most critical interactions governing its supramolecular assembly. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of each type of contact. nih.govresearchgate.net This analysis is crucial for understanding the crystal engineering principles of the compound and how its molecules organize in the solid state.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Structurally Related Compounds

| Interaction Type | Contribution (%) in a Furan/(3-nitrophenyl)sulfonyl Compound nih.gov | Contribution (%) in N-(2-nitrophenyl)maleimide nih.govdoaj.org |

|---|---|---|

| H···O/O···H | 40.1 | 54.7 |

| H···H | 27.5 | 15.6 |

| C···H/H···C | 12.4 | 15.2 |

| C···C | 4.9 | - |

| O···C/C···O | 6.0 | - |

| O···O | 5.7 | - |

| N···H/H···N | 1.2 | - |

| O···N/N···O | 2.0 | - |

This table presents data from analogous compounds to infer potential interactions for this compound.

Investigation of Nonlinear Optical (NLO) Properties

Organic molecules with significant Nonlinear Optical (NLO) properties are of great interest for applications in optoelectronics, optical data storage, and signal processing. nih.govnih.gov The NLO response in organic materials often arises from molecules that possess a π-conjugated system linking an electron-donating group to an electron-accepting group. researchgate.net This "push-pull" architecture facilitates intramolecular charge transfer (ICT), which is fundamental to second and third-order NLO phenomena. researchgate.net

The structure of this compound features a furan ring (an electron-rich, π-conjugated system) and a nitro group (a strong electron-withdrawing group) attached to a phenyl ring. This arrangement suggests the potential for significant NLO properties. Theoretical investigations using methods like Density Functional Theory (DFT) can compute key NLO-related parameters, such as the electric dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). nih.govresearchgate.net

Studies on similar molecules, like N-(3-nitrophenyl) acetamide, have confirmed their NLO activity. researchgate.net For this related compound, the third-order NLO susceptibility (χ³) was found to be significant, making it suitable for optoelectronic applications. researchgate.net Computational studies on other organic chromophores have shown that modifying donor or acceptor groups can tune the NLO response. nih.gov An investigation into this compound would likely involve DFT calculations to predict its hyperpolarizabilities and experimental validation using techniques like the Z-scan method to measure the nonlinear refractive index and absorption coefficient. researchgate.net The results of such studies would determine its suitability as a candidate for advanced NLO materials. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(2-Chloropyridin-4-yl)-5-(4-methylphenyl)-1-(quinolin-2-yl)-1H-pyrazol-3-carboxamide |

| 2-amino-1-benzamido-5-(2-(naphthylen-2-yl)-2-oxoethylidene)-4-oxo-4,5-dihydro-1-H-pyrrole-3-carboxamide |

| 2-amino-5-(3,3-dimethyl-2-oxobutylidene)-4-oxo-1-(2-phenylamino)-benzamido)-4,5-dihydro-1-H-pyrrole-3-carboxamide |

| ethyl 2-amino-1-(furan-2-carboxamido)-5-(2-aryl/tert-butyl-2-oxoethylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylates |

| N-(2-nitrophenyl)maleimide |

| N-(3-nitrophenyl) acetamide |

| Colchicine |

| Paclitaxel (PTX) |

| Vinblastine (Vin) |

| N-(2,3,4-trimethylphenyl)furan-2-carboxamide |

| N-(2-nitrophenyl)-2-furancarboxamide |

| 2-furancarboxanilide |

Biological Activity and Mechanistic Studies of N 3 Nitrophenyl Furan 2 Carboxamide in Vitro Focus

Antimicrobial Activity Investigations (In Vitro)

Investigations into the antimicrobial potential of furan-2-carboxamide derivatives have revealed a spectrum of activity against various pathogenic microbes. Although specific data for N-(3-nitrophenyl)furan-2-carboxamide is not extensively detailed, studies on analogous compounds offer valuable information.

The antibacterial efficacy of furan-2-carboxamides is often influenced by the nature and position of substituents on the phenyl ring. For instance, a series of N-(nitrophenylcarbamothioyl)furan-2-carboxamide derivatives, which are structurally related to this compound, have been evaluated for their antimicrobial potential. nih.govmdpi.comnih.gov In these studies, derivatives containing a 2,4-dinitrophenyl group demonstrated significant inhibitory activity against a panel of bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 150.7 to 295 µg/mL. nih.gov The increased lipophilicity conferred by the aromatic moiety is suggested to contribute to this antibacterial action. mdpi.com

Nitrofurans, as a class, are known for their antibacterial properties. ekb.eg Research into other novel nitrofuran derivatives has shown potent activity against Mycobacterium tuberculosis, including the H37Rv strain. researchwithrutgers.comsemanticscholar.orgnih.gov For example, analogs of N-benzyl-5-nitrofuran-2-carboxamide exhibited potent in vitro antitubercular activity with MIC values as low as 0.019 μM. researchwithrutgers.comnih.gov

Table 1: Antibacterial Activity of a Related Furan-2-Carboxamide Derivative

| Compound | Bacterial Strains | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Carboxamide with 2,4-dinitrophenyl | Various bacterial strains | 9-17 | 150.7-295 | nih.gov |

Note: The data presented is for a related compound, not this compound.

The antifungal properties of furan-2-carboxamides have also been a focus of research. Studies on carbamothioyl-furan-2-carboxamide derivatives indicated that these compounds possess significant antifungal activity, which in some cases is more prominent than their antibacterial effects. mdpi.com Similarly, various synthesized nitrofuran derivatives have demonstrated broad-spectrum antifungal activity. mdpi.comnih.gov For example, certain nitrofuran compounds have shown potent inhibitory action against Candida species, Cryptococcus neoformans, Histoplasma capsulatum, and Paracoccidioides brasiliensis, with MIC₉₀ values as low as 0.48 µg/mL against specific fungal pathogens. mdpi.com

The antimicrobial mechanism of nitro-containing compounds, especially against mycobacteria, is an area of active investigation. These compounds are typically prodrugs that require reductive activation within the bacterial cell to exert their effect. nih.govresearchgate.net This activation is often carried out by bacterial enzymes, such as the deazaflavin-dependent nitroreductase (Ddn), which is specific to mycobacteria. nih.gov The reduction of the nitro group leads to the formation of reactive nitrogen species, which can cause widespread damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. semanticscholar.org

Some nitrofurans are believed to have multiple mechanisms of action. Besides requiring activation by the cofactor F₄₂₀ machinery, certain nitrofuran and dinitrobenzamide compounds are proposed to inhibit decaprenyl-phosphoryl-ribose 2′-epimerase 1 (DprE1), an essential enzyme involved in the synthesis of the mycobacterial cell wall. nih.gov This multi-target potential is a promising feature for overcoming drug resistance.

Antiproliferative and Cytotoxic Activity against Cancer Cell Lines (In Vitro)

The potential of furan-2-carboxamide derivatives as anticancer agents has been explored in several in vitro studies. The presence of a nitrophenyl group is a feature in several classes of compounds investigated for antiproliferative effects. mdpi.comnih.gov

While direct cytotoxic data for this compound is not available in the reviewed literature, a closely related analog, N-(3-nitrophenylcarbamothioyl)furan-2-carboxamide, has been assessed for its anticancer potential. nih.govmdpi.com This compound was evaluated against a panel of human cancer cell lines, including HepG2 (liver carcinoma), Huh-7 (liver carcinoma), and MCF-7 (breast adenocarcinoma). nih.govmdpi.comnih.gov

Studies on other nitrophenyl-containing heterocyclic compounds have also demonstrated significant cytotoxic effects. For example, novel hydroxynaphthanilides bearing a 3-nitrophenyl group showed antiproliferative activity against THP-1 (leukemia) and MCF-7 cancer cells. mdpi.comnih.gov Furthermore, various benzofuran (B130515) carboxamide derivatives have been screened by the National Cancer Institute (NCI) and have shown significant anticancer activities against a panel of approximately sixty human tumor cell lines. biointerfaceresearch.com

The effect of nitrophenyl-containing furan-2-carboxamide analogs on cancer cell viability has been quantified using methods such as the MTT assay. nih.govmdpi.com In a study of N-(nitrophenylcarbamothioyl)furan-2-carboxamide derivatives, the position of the nitro group on the phenyl ring was found to influence the anticancer activity. The ortho-nitro substituted compound showed greater inhibition of cell viability compared to the meta and para-substituted versions. nih.gov Specifically, N-(3-nitrophenylcarbamothioyl)furan-2-carboxamide (the meta-substituted analog) demonstrated notable, though lesser, activity. nih.gov The research compared the cell viability percentages against HepG2, Huh-7, and MCF-7 cell lines after treatment with the compounds. nih.govmdpi.com

Table 2: In Vitro Cell Viability of Cancer Cell Lines Treated with a Related Furan-2-Carboxamide Derivative

| Compound | Cell Line | Concentration | Cell Viability (%) | Reference |

| N-(3-nitrophenylcarbamothioyl)furan-2-carboxamide | HepG2 | 20 µg/mL | 37.31 | nih.gov |

| N-(3-nitrophenylcarbamothioyl)furan-2-carboxamide | Huh-7 | 20 µg/mL | 65.33 | nih.gov |

| N-(3-nitrophenylcarbamothioyl)furan-2-carboxamide | MCF-7 | 20 µg/mL | 43.96 | nih.gov |

Note: The data presented is for a related compound, N-(3-nitrophenylcarbamothioyl)furan-2-carboxamide, and not the subject of this article. The results are compared to a control and provide an indication of growth inhibition.

Mechanistic Investigations of Cellular Effects

Induction of Apoptosis in Cancer Cells

There is no specific data found detailing the induction of apoptosis in cancer cells by this compound. While related compounds, specifically derivatives of N-phenyl-5-nitrofuran-2-carboxamide, have been identified as inducers of apoptosis in triple-negative breast cancer cells through the activation of the transcription factor C/EBP-homologous protein (CHOP), this has not been specifically demonstrated for the 3-nitrophenyl isomer. nih.gov

Inhibition of Cell Proliferation through Cell Cycle Modulation

Similarly, literature detailing the inhibition of cell proliferation via cell cycle modulation specifically by this compound is not available. Studies on other furan-2-carboxamide derivatives, such as the resveratrol (B1683913) analogue (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide, have shown the ability to induce G2/M cell cycle arrest, but these findings cannot be attributed to this compound. dntb.gov.ua

Interaction with Microtubule Dynamics and Tubulin Polymerization

No published studies were found that investigate the interaction of this compound with microtubule dynamics or its potential to inhibit tubulin polymerization. This area of research has been explored for other heterocyclic structures, including different benzofuran and pyrrole-based compounds, which are known to target the colchicine (B1669291) binding site on tubulin, but not for the specific compound . nih.gov

Modulation of Biological Pathways and Molecular Targets

Specific molecular targets and biological pathways modulated by this compound have not been elucidated in the available research. While the broader family of furan-2-carboxamides has been associated with various targets, including the urotensin-II receptor and VEGFR-2, these findings are for different analogues and cannot be specifically assigned to this compound. mdpi.com

Structure Activity Relationship Sar Analysis of N 3 Nitrophenyl Furan 2 Carboxamide and Its Analogs

Correlative Studies between Structural Modifications and Biological Efficacy

The biological efficacy of furan-2-carboxamide derivatives is highly dependent on the nature and position of substituents on both the furan (B31954) and the phenyl rings, as well as the linker connecting them. nih.govmdpi.com SAR studies reveal that even slight modifications can lead to significant changes in activity.

Systematic investigations into various analogs have established key correlations:

The Furan Moiety: The furan ring is a crucial component, often acting as a bioisosteric replacement for other aromatic systems like phenyl or lactone rings. nih.gov Its substitution is a key area for modulating activity. For instance, in a series of 5-arylfuran-2-carboxamides developed as urotensin-II receptor antagonists, the presence of an aryl group at the C-5 position of the furan ring was fundamental for potency. nih.gov

The Amide Linker: The carboxamide linker (-C(=O)NH-) is vital for maintaining the structural integrity and appropriate orientation of the aromatic rings. Its planarity and ability to form hydrogen bonds are often critical for target binding. nih.gov Modifications to this linker, such as the introduction of a thiourea (B124793) moiety (forming a carbamothioyl-furan-2-carboxamide), have been shown to produce significant anticancer and antimicrobial activities. mdpi.com

The Phenyl Ring: The N-phenyl ring and its substituents are primary determinants of both the type and potency of biological activity. In a study on furan-based tubulin polymerization inhibitors, various electron-donating (e.g., -OCH3) and electron-withdrawing (e.g., -F, -Cl) groups on a benzofuran (B130515) scaffold (a related bicyclic system) were shown to modulate antiproliferative activity significantly. cam.ac.uk Similarly, for furan-2-carboxamides with antibiofilm properties, halogen substituents on the phenyl ring generally led to better inhibition. nih.gov

A diversity-oriented synthesis approach for creating a library of furan-2-carboxamides identified carbohydrazide (B1668358) and triazole-based linkers as particularly effective for generating antibiofilm activity against Pseudomonas aeruginosa. nih.gov This highlights that the nature of the entire molecular scaffold, not just individual substituents, dictates biological efficacy.

Impact of Nitro Group Position and Other Substituents on Activity Profile

The nitro (-NO2) group is a strong electron-withdrawing group that profoundly influences a molecule's electronic properties, polarity, and binding interactions. Its position on the phenyl ring of N-phenylfuran-2-carboxamides is a critical factor in determining the activity profile.

A comparative study on the anticancer activity of N-(nitrophenylcarbamothioyl)furan-2-carboxamide derivatives against various cancer cell lines provides direct insight into the impact of the nitro group's position. The meta-substituted analog showed a distinct activity profile compared to its ortho and para isomers. mdpi.comnih.gov

| Compound | Substituent Position | % Cell Viability (HepG2) mdpi.comnih.gov | % Cell Viability (Huh-7) mdpi.com | % Cell Viability (MCF-7) mdpi.com |

|---|---|---|---|---|

| N-(2-nitrophenylcarbamothioyl)furan-2-carboxamide | ortho | 35.01 | 49.31 | 44.29 |

| N-(3-nitrophenylcarbamothioyl)furan-2-carboxamide | meta | 37.31 | 51.08 | 48.71 |

| N-(4-nitrophenylcarbamothioyl)furan-2-carboxamide | para | 39.22 | 55.19 | 51.45 |

From the data, it is evident that the ortho-nitro analog generally exhibits the highest cytotoxicity (lowest cell viability), suggesting a potential positional advantage for interaction with the biological target in this specific series. mdpi.comnih.gov

Other substituents also play a crucial role:

Halogens: In the development of 5-arylfuran-2-carboxamide antifungal agents, dichlorination on the C-5 phenyl ring was found to be a key feature for potent activity. Specifically, N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide was the most active compound against Candida glabrata and Candida parapsilosis strains. mdpi.com

Electron-donating groups: In contrast, the presence of electron-donating substituents can also enhance activity, depending on the biological target. A p-tolyl substituted carbamothioyl-furan-2-carboxamide demonstrated the highest anticancer activity in its series. mdpi.com This suggests that both electron-donating and electron-withdrawing properties can be exploited to tune the efficacy.

Influence of Furan and Phenyl Ring Orientations on Biological Interactions

The three-dimensional conformation of N-(3-nitrophenyl)furan-2-carboxamide, particularly the relative orientation of the furan and nitrophenyl rings, is crucial for its interaction with biological targets. The planarity of the molecule and the dihedral angles between the rings dictate how well the compound can fit into a receptor's binding pocket.

| Structural Parameter | Angle (°) | Reference |

|---|---|---|

| Dihedral angle between furan and phenyl rings | 9.71 | nih.gov |

| Rotation of phenyl ring from central amide plane | 2.68 | nih.gov |

| Rotation of furan ring from central amide plane | 7.03 | nih.gov |

| Dihedral angle of nitro group from phenyl ring plane | 10.15 | nih.gov |

Structural data for N-(2-nitrophenyl)furan-2-carboxamide.

These specific rotations and angles create a unique three-dimensional structure. The slight twist of the nitro group out of the phenyl ring plane and the non-coplanarity of the two aromatic rings are critical features. nih.gov This defined conformation is essential for biological interactions, as receptor binding sites are stereospecific. A planar molecule would have a different shape and set of potential interactions compared to a twisted one. The observed intramolecular hydrogen bond in the ortho-nitro analog, which influences this geometry, would be absent in the meta-nitro isomer, likely resulting in a different preferred conformation and, consequently, a different biological activity profile. nih.gov

Rational Design Principles for Enhanced Biological Activity or Selectivity

Based on the cumulative SAR data, several rational design principles can be formulated to guide the synthesis of new this compound analogs with potentially enhanced activity or improved selectivity.

Optimize Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring are paramount. While the ortho-nitro position showed high cytotoxicity in one study, the meta-position of the target compound remains a valid scaffold. mdpi.com Exploring a range of electron-withdrawing (e.g., -CF3, -CN) and electron-donating (e.g., -OCH3, -CH3) groups at other positions (e.g., C-4, C-5) of the 3-nitrophenyl ring could fine-tune activity. For example, in some benzofuran series, a methoxy (B1213986) group at the C-6 position yielded the most active compound. cam.ac.uk

Modify the Furan Ring: The furan ring is not merely a passive linker. Introduction of small alkyl or aryl groups at the C-5 position of the furan ring has proven to be an effective strategy for enhancing potency in other furan-2-carboxamide series. nih.gov This modification could increase hydrophobic interactions within a target binding site.

Bioisosteric Replacement and Linker Modification: The core furan and amide structures can be modified. As demonstrated in antibiofilm agents, replacing the amide with a triazole or carbohydrazide linker can unlock different biological activities. nih.gov Furthermore, replacing the furan ring with another five-membered heterocycle, such as thiophene, could alter the electronic properties and biological profile, as seen in N-(2-Nitrophenyl)thiophene-2-carboxamide. strath.ac.uk

Conformational Constraint: Given the importance of the dihedral angles between the rings, introducing substituents that conformationally lock the molecule into a bioactive orientation could be a powerful strategy. This can be achieved by creating bridged or cyclized analogs, a design principle used to stabilize the active cis-conformation in some tubulin inhibitors. nih.gov This approach reduces the entropic penalty upon binding and can lead to a significant increase in potency.

By systematically applying these principles, new analogs of this compound can be designed with a higher probability of achieving desired therapeutic effects.

Future Research Directions and Potential Applications in Chemical Science and Technology Non Clinical

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future research will likely focus on optimizing the synthesis of N-(3-nitrophenyl)furan-2-carboxamide and its analogs, emphasizing efficiency, cost-effectiveness, and sustainability. Current synthetic routes often involve the coupling of an aniline (B41778) derivative with a furan-2-carbonyl chloride, which can be refined. rsc.orgnih.gov Investigations into greener synthetic alternatives are a promising avenue. This includes the exploration of microwave-assisted organic synthesis, which has been shown to accelerate the formation of furan-2-carboxamide derivatives, often leading to higher yields in shorter reaction times. rsc.orgresearchgate.net

Another area of development is the use of novel catalytic systems. For instance, zinc triflate has been identified as an effective catalyst for N-phenylfuran-2-carboxamide synthesis, presenting a potentially more environmentally benign alternative to traditional methods. dergipark.org.tr The principles of green chemistry, such as the use of less hazardous reagents, solvent-free reaction conditions, and energy-efficient processes, will be central to developing next-generation synthetic protocols for this class of compounds. thieme-connect.de The goal is to create scalable, atom-economical processes that minimize waste and environmental impact.

Design and Synthesis of Advanced this compound Derivatives with Tunable Properties

The modular nature of the this compound scaffold lends itself to the systematic design and synthesis of advanced derivatives with fine-tuned properties. Future work will involve strategic structural modifications to manipulate the electronic and steric characteristics of the molecule. This can be achieved by:

Substitution on the furan (B31954) ring: Introducing various substituents on the furan moiety can alter its electron density and reactivity. acs.org

Modification of the nitrophenyl group: The position and number of nitro groups on the phenyl ring can be varied, or the nitro group can be replaced with other electron-withdrawing or electron-donating groups to modulate the electronic properties. nih.gov

Alterations to the carboxamide linker: The amide bond itself is a key structural feature, but modifications to its immediate vicinity could influence conformational preferences and intermolecular interactions. nih.gov

Through such systematic modifications, libraries of derivatives can be generated and screened for a wide array of applications, from materials science to agrochemicals. researchgate.netjst.go.jp This diversity-oriented synthesis approach will be crucial for establishing structure-property relationships. researchgate.net

Exploration of this compound in Materials Science (e.g., organic semiconductors, light-emitting diodes)

The furan scaffold is a known component in the design of organic electronic materials. mdpi.com Furan-containing polymers have been investigated for their potential as organic semiconductors. researchgate.net The conjugated system present in this compound, which could be extended through derivatization, makes it a candidate for exploration in materials science.

Future research could investigate the potential of this compound and its derivatives as components in:

Organic Light-Emitting Diodes (OLEDs): Furan-based compounds have been used in the design of light-emitting materials for OLEDs. mdpi.commdpi.com The specific electronic properties imparted by the nitrophenyl group could be harnessed to develop novel emitters or host materials.

Organic Semiconductors: The ability of furan-containing molecules to participate in π-stacking and facilitate charge transport makes them attractive for use in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. mdpi.com

The synthesis of polymeric materials based on the this compound monomer is another promising direction, potentially leading to new functional polymers with unique optoelectronic properties.

Investigative Research into Agrochemical Applications

Carboxamides are a well-established class of fungicides, with many commercial products targeting the succinate (B1194679) dehydrogenase (SDH) enzyme in fungi. jst.go.jp Furan carboxamides, in particular, have been noted for their fungicidal properties. asau.rucabidigitallibrary.org For example, fenfuram (B166968) is a furan carboxamide fungicide. ethz.ch The structural similarity of this compound to known agrochemical scaffolds suggests its potential in this area.

Future research should involve screening this compound and its derivatives for activity against a panel of plant pathogenic fungi and insects. Structure-activity relationship (SAR) studies could then be conducted to optimize the molecule for enhanced potency and a broader spectrum of activity. jst.go.jp The introduction of different substituents on the phenyl and furan rings could lead to the discovery of novel and effective agrochemicals. researchgate.net

Application as Chemical Probes for Biological Pathway Elucidation

Furan-containing molecules have been successfully employed as fluorescent probes for various analytical and bioimaging applications. mdpi.com The inherent chemical properties of the furan ring allow for its use in "click" reactions and as a reactive species that can be triggered by oxidation, making it a versatile tool for labeling biomolecules. nih.govugent.betcichemicals.com

This compound and its derivatives could be developed as:

Fluorescent Probes: By incorporating suitable fluorophores or by harnessing the intrinsic fluorescence of the scaffold, these compounds could be designed as chemosensors for detecting specific analytes, such as metal ions. mdpi.comrsc.org

Photoaffinity Labels: The nitrophenyl group can be photochemically active, allowing for the creation of photoaffinity labels to identify and study protein-ligand interactions.

PET Imaging Agents: The furan-2-carboxamide scaffold has been used to develop radioligands for positron emission tomography (PET) imaging, suggesting a potential pathway for developing imaging agents based on this compound. acs.orgresearchgate.net

These chemical probes could become valuable tools for elucidating complex biological pathways and for diagnostic applications. nih.govugent.be

Multi-disciplinary Approaches Integrating Experimental and Computational Research

To accelerate the discovery and optimization of this compound applications, a multi-disciplinary approach that combines experimental synthesis and testing with computational modeling is essential. Computational methods such as Density Functional Theory (DFT) and molecular docking are powerful tools for predicting the properties and activities of novel molecules. bohrium.combohrium.com

Future research in this area will likely involve:

Computational Screening: Virtually screening libraries of this compound derivatives to prioritize candidates with the most promising electronic, optical, or biological properties.

Mechanistic Insights: Using computational modeling to understand the mechanisms of action, such as the binding mode of potential agrochemicals to their target enzymes or the charge transport properties of new materials. jst.go.jp

Structure-Property Relationship Studies: Integrating experimental data with computational results to build robust structure-activity and structure-property relationship models, which can guide the design of next-generation compounds. nih.gov

This synergistic approach will undoubtedly streamline the research and development process, leading to a more rapid translation of fundamental chemical knowledge into practical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-nitrophenyl)furan-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via carbodiimide-mediated coupling (e.g., DCC or EDC) between furan-2-carboxylic acid and 3-nitroaniline. Key steps include:

- Activation of the carboxylic acid using coupling agents like DCC in anhydrous dichloromethane.

- Reaction with 3-nitroaniline in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .

- Purification via column chromatography or recrystallization.

Q. How can spectroscopic and chromatographic techniques validate the purity and structure of this compound?

- NMR : ¹H NMR should show resonances for the furan ring (δ 6.5–7.5 ppm), nitro-substituted aromatic protons (δ 7.8–8.3 ppm), and the carboxamide NH (δ 9–10 ppm). ¹³C NMR confirms carbonyl (C=O) at ~160 ppm .

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. ESI-MS exhibits [M+H]⁺ at m/z 247.2 .

Q. What computational methods predict the pharmacokinetic and target-binding properties of this compound?

- ADME Prediction : Tools like SwissADME calculate logP (~2.5), PSA (~75 Ų), and bioavailability scores, indicating moderate membrane permeability but poor blood-brain barrier penetration .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2 or kinases). The nitro group may form hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) .

Advanced Research Questions

Q. How does the nitro substituent influence structure-activity relationships (SAR) compared to other aryl groups?

- Key Findings :

- Mechanistic Insight : The nitro group’s electron-withdrawing nature increases electrophilicity, enhancing interactions with nucleophilic enzyme residues but potentially reducing metabolic stability .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement. Key parameters:

- Space group: P2₁/c (common for carboxamides).

- Hydrogen bonding: NH···O (2.8–3.0 Å) stabilizes the amide conformation .

Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?

- Case Study : In vitro assays showing COX-2 inhibition (IC₅₀ 5 µM) may not translate to in vivo efficacy due to rapid hepatic clearance. Solutions include:

- Prodrug modification (e.g., esterification of the carboxamide).

- Pharmacokinetic studies using LC-MS/MS to track metabolite stability .

Q. What in vivo models are suitable for evaluating anti-inflammatory or anticancer potential?

- Murine Models :

- Carrageenan-induced paw edema (anti-inflammatory): Dose-dependent reduction in swelling at 10–50 mg/kg.

- Xenograft tumors (anticancer): Monitor tumor volume inhibition via bioluminescence imaging.

- Analytical Validation : Histopathology and cytokine profiling (ELISA) confirm mechanistic pathways .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.